

MHI-148 vs IR-783 for tumor imaging a comparative study

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Compound of Interest

Compound Name: MHI-148

Cat. No.: B15555398

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MHI-148 vs. IR-783 for Tumor Imaging: A Comparative Guide

Introduction

MHI-148 and IR-783 are two near-infrared (NIR) heptamethine cyanine dyes that have garnered significant attention in the field of oncology for their intrinsic tumor-targeting capabilities. Unlike many imaging agents that require conjugation to a specific targeting ligand (e.g., an antibody or peptide), **MHI-148** and IR-783 preferentially accumulate in tumor cells, making them powerful tools for in vivo fluorescence imaging.[1][2] This guide provides a detailed comparison of these two dyes, supported by experimental data and protocols, to assist researchers in selecting the appropriate agent for their tumor imaging studies.

Performance and Properties: A Comparative Summary

The selection of an NIR dye is often dictated by its photophysical properties, tumor accumulation mechanism, and solubility. Both **MHI-148** and IR-783 exhibit properties suitable for in vivo imaging, with key differences outlined below.

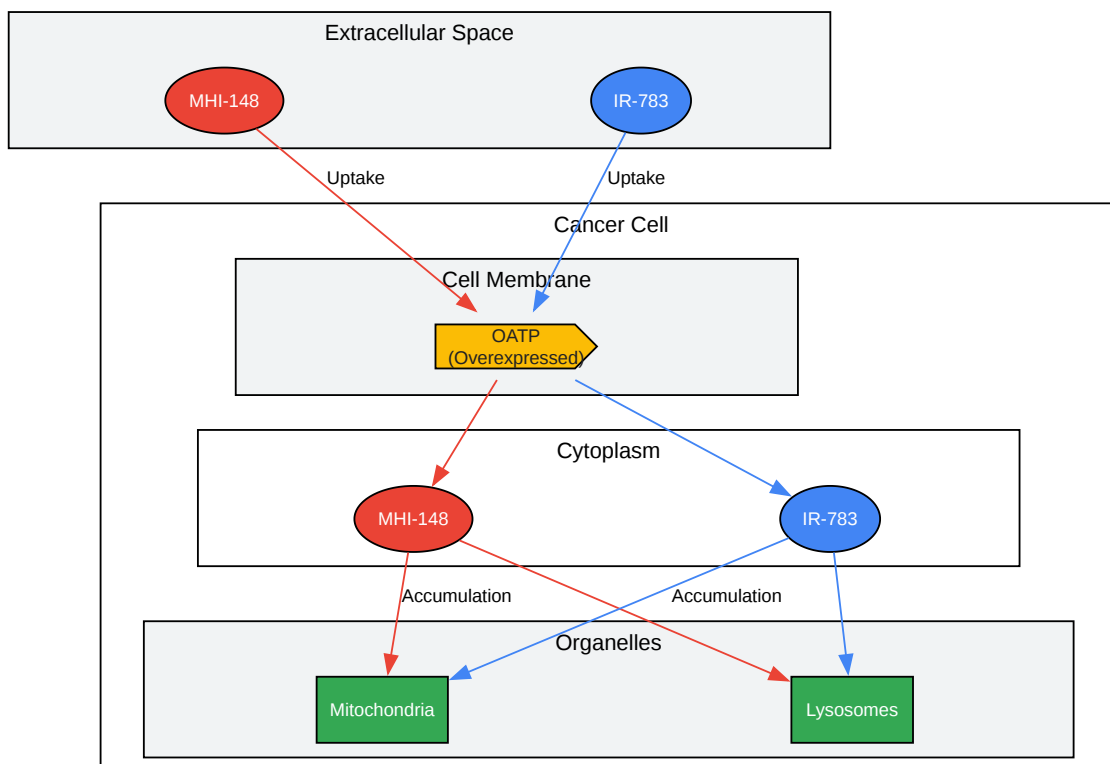
Property	MHI-148	IR-783
Type	Heptamethine Cyanine Dye	Heptamethine Cyanine Dye
Excitation Max (nm)	~780 nm	776 - 783 nm[3][4]
Emission Max (nm)	~810 nm	798 - 800 nm[3][5]
Solubility	Lipid-soluble[6]	Water-soluble[3][4]
Tumor Targeting	Yes, intrinsic[2][7]	Yes, intrinsic[2][3]
Accumulation Mechanism	OATP-mediated transport[6][7]	OATP-mediated transport[3][6][8][9]
Subcellular Localization	Mitochondria and Lysosomes[2][7]	Mitochondria and Lysosomes[2][4]
Key Feature	Carboxyl side chain allows for easy conjugation with other molecules (e.g., drugs).[6]	Good water solubility and biocompatibility.[3]

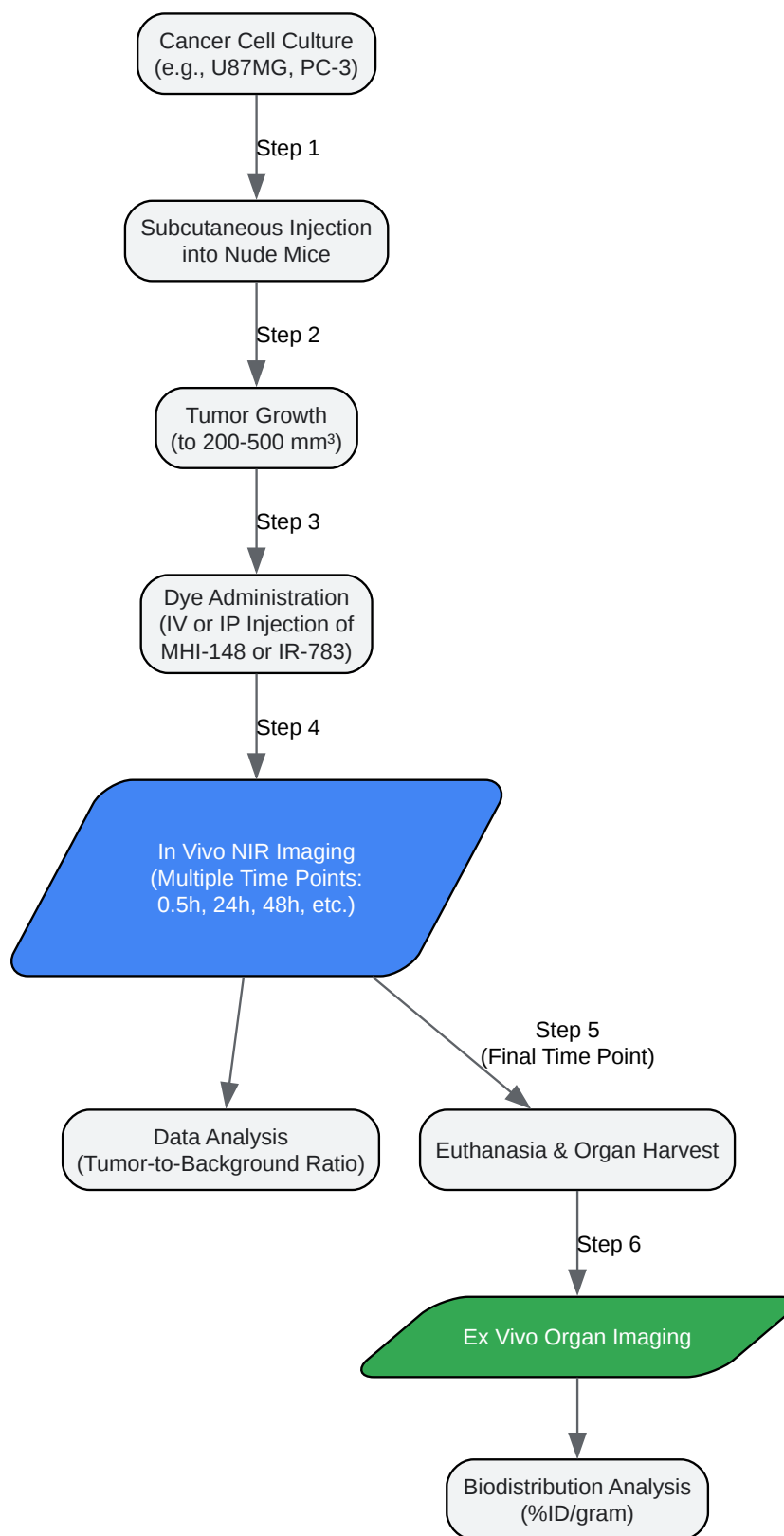
Mechanism of Tumor Accumulation

The preferential accumulation of both **MHI-148** and IR-783 in tumor cells is a critical feature for high-contrast imaging. This targeting is not based on the enhanced permeability and retention (EPR) effect alone but is an active process mediated by specific transporters.

Studies have shown that the uptake of these dyes is dependent on the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of many cancer cells.[3][6][7][8] This active transport mechanism allows the dyes to be internalized by cancer cells at a much higher rate than by normal cells, where OATP expression is significantly lower.[2][7] The uptake can be blocked by competitive OATP inhibitors like bromosulfophthalein (BSP), confirming the role of these transporters.[2][8][10]

Once inside the cancer cell, both dyes have been observed to localize within the mitochondria and lysosomes.[2][4][7] This specific subcellular accumulation contributes to their long retention times in tumors, which is advantageous for longitudinal imaging studies.





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